Erinacine A

Catalog No.
S634666
CAS No.
M.F
C25H36O6
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erinacine A

Product Name

Erinacine A

IUPAC Name

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3

InChI Key

LPPCHLAEVDUIIW-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Synonyms

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Isomeric SMILES

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O

Nerve Growth Factor (NGF) Induction

One of the most studied aspects of Erinacine B is its ability to stimulate the production of Nerve Growth Factor (NGF) []. NGF is a crucial protein involved in the growth, differentiation, and survival of nerve cells. Studies have shown that Erinacine B can induce the production of NGF in various cell lines, suggesting its potential role in promoting nerve regeneration and repair [, ].

Neuroprotective Effects

Erinacine B has also been investigated for its neuroprotective properties. Studies have shown that it can protect nerve cells from damage caused by various factors, including oxidative stress, glutamate excitotoxicity, and amyloid-beta toxicity [, ]. These findings suggest that Erinacine B might be beneficial in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where these factors contribute to neuronal death.

Erinacine A is a bioactive diterpenoid compound isolated from the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane mushroom. Its chemical structure is defined by the formula C25H36O6C_{25}H_{36}O_{6} and a molecular weight of approximately 432.5 g/mol . Erinacine A has garnered attention for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is known to enhance nerve growth factor production, which is crucial for neuronal survival and differentiation .

Erinacines, including Erinacine B, have been shown to stimulate NGF synthesis in vitro (in cell cultures) []. The exact mechanism by which this occurs is not fully understood. However, researchers believe it might involve interactions with specific cellular pathways involved in NGF production [].

There is no current scientific data available on the safety or hazards associated with Erinacine B. Lion's mane mushroom, the source of erinacines, is generally considered safe for consumption, but more research is needed to determine the safety profile of isolated Erinacine B [].

Limitations and Future Research

Our understanding of Erinacine B is limited due to the lack of readily available scientific data. Future research should focus on:

  • Elucidating the complete molecular structure of Erinacine B.
  • Investigating its chemical properties and stability.
  • Understanding its mechanism of action for NGF stimulation.
  • Evaluating its safety and potential toxicity.
Typical of diterpenoids. These include:

  • Oxidation: Erinacine A can react with oxidizing agents, leading to the formation of reactive oxygen species, which can affect cellular signaling pathways.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis, potentially affecting its bioavailability and activity.
  • Intermolecular interactions: Erinacine A interacts with various proteins and enzymes, influencing pathways related to cell survival and apoptosis .

Erinacine A exhibits several notable biological activities:

  • Neuroprotection: It has been shown to protect neuronal cells from oxidative stress and neurotoxicity in models of Parkinson's disease by modulating signaling pathways related to cell death and survival .
  • Cognitive Enhancement: Studies indicate that erinacine A can improve learning and memory functions in animal models, suggesting potential applications in treating cognitive decline associated with aging .
  • Anticancer Properties: Erinacine A has demonstrated the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species, highlighting its potential as an anticancer agent .

The synthesis of erinacine A can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting erinacine A from Hericium erinaceus mycelium using solvents like ethanol. The extraction process typically includes concentration and fractionation techniques such as silica gel column chromatography .
  • Total Synthesis: Synthetic approaches have been developed, including enantioselective total synthesis methods that utilize complex organic reactions to construct the molecule from simpler precursors . These methods are crucial for producing erinacine A in a laboratory setting for research purposes.

Erinacine A has several promising applications:

  • Neuroprotective Supplements: Due to its ability to enhance nerve growth factor levels, it is being explored as a dietary supplement for cognitive health.
  • Pharmaceutical Development: Its anticancer properties make it a candidate for developing new cancer therapies.
  • Functional Foods: As part of functional foods derived from medicinal mushrooms, erinacine A contributes to health benefits associated with traditional diets .

Research on the interactions of erinacine A reveals its role in various biological pathways:

  • Cell Signaling Pathways: Erinacine A modulates key signaling molecules involved in neuronal survival, such as p21 and GADD45, which are critical in response to oxidative stress .
  • Reactive Oxygen Species Generation: It influences the production of reactive oxygen species within cells, impacting cellular health and apoptosis mechanisms .

Erinacine A belongs to a class of compounds known as cyathane diterpenoids. Here are some similar compounds and their unique features:

CompoundSourceUnique Feature
Cyathin QHericium erinaceusExhibits similar neuroprotective effects but less studied than erinacine A.
Cyathin RHericium erinaceusKnown for anticancer properties but lacks extensive research on cognitive benefits.
Erinacine ESyntheticRelated structure but different biological activities; less potent in neuroprotection.

Erinacine A stands out due to its dual role in enhancing cognitive function while also exhibiting significant anticancer properties, making it a unique candidate among its peers .

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

432.25118886 g/mol

Monoisotopic Mass

432.25118886 g/mol

Heavy Atom Count

31

Melting Point

74 - 76 °C

Wikipedia

Erinacine B

Dates

Modify: 2024-03-19

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